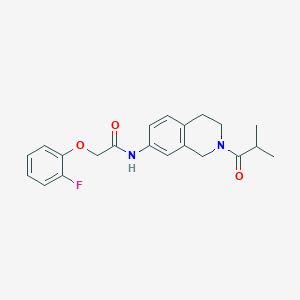

![molecular formula C17H18N2O4S B2577841 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 865180-81-0](/img/structure/B2577841.png)

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

- Synthesis of Benzodifuranyl Derivatives : Novel benzodifuranyl derivatives have been synthesized, showing significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) enzymes, suggesting potential application in pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemosensor Applications

- Coumarin Benzothiazole Derivatives : Coumarin benzothiazole compounds, similar in structure to the query compound, have been synthesized and investigated for their ability to detect cyanide anions. These compounds exhibited a noticeable color change and fluorescence quenching when exposed to cyanide, indicating potential use as chemosensors (Wang et al., 2015).

Heterocyclic Chemistry

- Synthesis of Thiazine Derivatives : Research on thiazine derivatives, closely related to the compound , highlights their synthesis and potential applications in the development of new heterocyclic compounds. These derivatives are valuable in medicinal chemistry for creating diverse molecular structures (Cohen & Banner, 1977).

Antimicrobial Applications

- Benzothiazole Derivatives with Antibacterial Activity : Benzothiazole derivatives have been designed and synthesized, showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds highlight the potential of benzothiazole-based structures in developing new antibacterial agents (Palkar et al., 2017).

Nanotechnology

- Magnetic Nanoadsorbent for Waste Treatment : A study on the use of N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, a compound structurally similar to the query compound, demonstrated its effectiveness as a magnetic nanoadsorbent. This material was successful in removing heavy metals like Zn2+ and Cd2+ from industrial wastes, indicating its potential in environmental applications (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Mechanism of Action

Target of Action

The primary target of the compound (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is the Adenosine Monophosphate-Activated Protein Kinase (AMPK) which plays a crucial role in cellular energy homeostasis .

Mode of Action

This compound acts as an AMPK-activating agent. It increases the rate of glucose uptake in muscle cells and augments glucose-stimulated insulin secretion in pancreatic β-cells .

Biochemical Pathways

The compound affects the AMPK pathway, which is a major target for antidiabetic drugs. Activation of AMPK leads to a cascade of events within cells that are all involved in maintaining energy homeostasis .

Result of Action

The activation of AMPK by this compound leads to increased glucose uptake in muscle cells and enhanced insulin secretion in pancreatic β-cells. This can help regulate blood glucose levels and potentially provide benefits for individuals with diabetes .

properties

IUPAC Name |

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-3-7-19-13-6-5-12(22-4-2)10-15(13)24-17(19)18-16(20)14-11-21-8-9-23-14/h3,5-6,10-11H,1,4,7-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAHSIFLRZKPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)

![N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2577765.png)

![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)

![N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2577771.png)

![3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2577774.png)

![2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid](/img/structure/B2577776.png)

![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)

![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)